molecular formula C18H15F13N2O2 B15020999 N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

Cat. No.: B15020999
M. Wt: 538.3 g/mol
InChI Key: AYMAMTNCFPFQEF-QILCKVHPSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated for several hours until the formation of the Schiff base hydrazone is complete. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent recovery and recycling are also implemented to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted hydrazones or hydrazides.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide involves its interaction with specific molecular targets. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes by blocking their active sites. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is unique due to its highly fluorinated heptane chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring robust and stable compounds .

Properties

Molecular Formula

C18H15F13N2O2

Molecular Weight

538.3 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C18H15F13N2O2/c1-2-3-8-35-11-6-4-10(5-7-11)9-32-33-12(34)13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h4-7,9H,2-3,8H2,1H3,(H,33,34)/b32-9+

InChI Key

AYMAMTNCFPFQEF-QILCKVHPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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